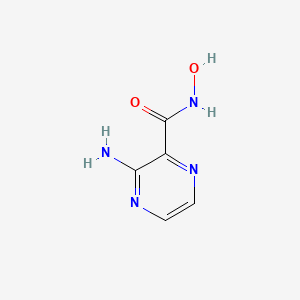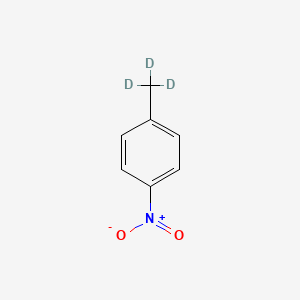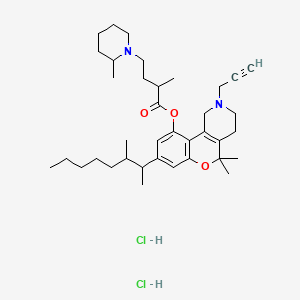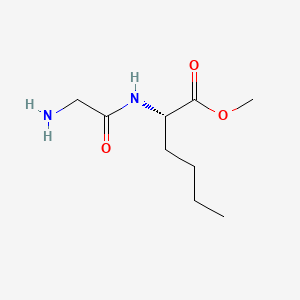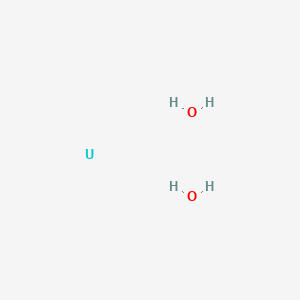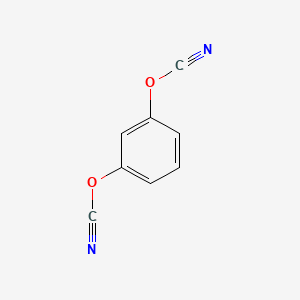
1,3-Phenylene cyanate
Overview
Description
1,3-Phenylene cyanate is an organic compound that belongs to the class of cyanate esters. Cyanate esters are known for their excellent thermal stability, low moisture absorption, and high glass transition temperatures, making them valuable in various high-performance applications. This compound is particularly notable for its use in the synthesis of advanced polymeric materials and composites.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Phenylene cyanate can be synthesized through several methods. One common approach involves the reaction of 1,3-dihydroxybenzene (resorcinol) with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain high-purity this compound suitable for advanced applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Phenylene cyanate undergoes various chemical reactions, including:
Cyclotrimerization: This reaction leads to the formation of triazine rings, which are essential in the production of high-performance polymers.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 1,3-dihydroxybenzene and hydrogen cyanide.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the cyanate group is replaced by other functional groups.
Common Reagents and Conditions
Cyclotrimerization: Catalysts such as transition metal complexes are often used to facilitate this reaction.
Hydrolysis: Acidic or basic conditions can accelerate the hydrolysis process.
Substitution Reactions: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions involving this compound.
Major Products
Cyclotrimerization: Produces triazine-based polymers.
Hydrolysis: Yields 1,3-dihydroxybenzene and hydrogen cyanide.
Substitution Reactions: Results in various substituted phenylene derivatives.
Scientific Research Applications
1,3-Phenylene cyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in the field of cancer research.
Industry: Utilized in the production of advanced composites and coatings, offering enhanced thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 1,3-phenylene cyanate primarily involves its ability to undergo cyclotrimerization, forming triazine rings that contribute to the stability and performance of the resulting polymers. The cyanate group can also participate in various substitution reactions, allowing for the introduction of different functional groups that can modify the properties of the compound. The molecular targets and pathways involved in these reactions are often influenced by the specific conditions and catalysts used.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylene cyanate: Similar in structure but differs in the position of the cyanate groups, leading to variations in reactivity and properties.
2,2-Bis(4-cyanatophenyl)propane: A cyanate ester derivative of bisphenol A, known for its use in high-performance thermosetting resins.
1,1-Bis(4-cyanatophenyl)ethane: Another cyanate ester with applications in advanced composite materials.
Uniqueness
1,3-Phenylene cyanate is unique due to its specific structural arrangement, which allows for distinct reactivity patterns and the formation of specialized polymers. Its ability to undergo cyclotrimerization and form stable triazine rings makes it particularly valuable in the synthesis of high-performance materials with excellent thermal and mechanical properties.
Properties
IUPAC Name |
(3-cyanatophenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c9-5-11-7-2-1-3-8(4-7)12-6-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZZMAPJAKOSNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC#N)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70150208 | |
| Record name | Resorcinol dicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-88-0 | |
| Record name | Resorcinol dicyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Resorcinol dicyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resorcinol dicyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70150208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



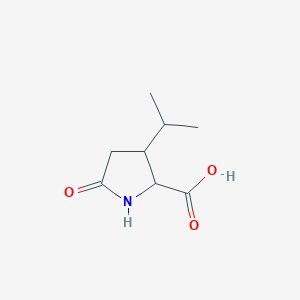
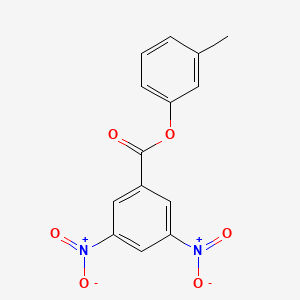

![[4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1619168.png)

